molecular formula C10H12ClNO3S B1462277 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1094841-09-4

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No. B1462277
CAS RN: 1094841-09-4
M. Wt: 261.73 g/mol
InChI Key: AYZUWIRFSHMXDT-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (EMCBSC) is a small molecule that has been widely studied due to its potential applications in the fields of organic synthesis, biochemistry, and physiology. EMCBSC is a versatile compound that can be used for a variety of reactions, and it has been studied for its potential use in drug development.

Scientific Research Applications

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has been studied for its potential use in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a number of biologically active compounds, including drugs, peptides, and other small molecules. It has also been used as a catalyst in the synthesis of polymers and other materials. Additionally, it has been studied for its potential use in the synthesis of organometallic complexes, which can be used for a variety of applications, including catalysis and drug delivery.

Mechanism of Action

The mechanism of action of 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is not fully understood. However, it is known that the compound reacts with a variety of substrates, including amines and carboxylic acids, to form a variety of products. The reaction of this compound with amines is thought to involve the formation of an iminium ion, which is then attacked by a nucleophile. The reaction of this compound with carboxylic acids is thought to involve the formation of a carbamoyl chloride, which is then attacked by a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have some potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, there are some limitations to its use in laboratory experiments. It is a relatively strong acid, so it must be handled with care. Additionally, it can react with certain substrates to form potentially hazardous products, so it must be used with caution.

Future Directions

There are a number of potential future directions for 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. It could be studied further for its potential use in the synthesis of biologically active compounds and in the synthesis of polymers and other materials. Additionally, it could be studied further for its potential use as an inhibitor of enzymes involved in the breakdown of neurotransmitters. Finally, it could be studied further for its potential use in drug delivery and other biomedical applications.

Biochemical Analysis

Biochemical Properties

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of amide-containing molecules and heterocycles. It interacts with various enzymes, proteins, and other biomolecules through transition metal-catalyzed transformations, including radical-initiated reactions and cross-coupling and annulation reaction modes . These interactions often involve C–H functionalization to access amide-functionalized organic frameworks, which have extensive applications in pharmaceutical and natural product synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with biomolecules can lead to changes in cellular behavior, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound participates in transition metal-catalyzed reactions, which facilitate the formation of amide-functionalized organic frameworks

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can participate in various reactions over extended periods, maintaining its activity and efficacy . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects . Identifying the threshold effects and optimal dosages is essential for ensuring the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular and organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

3-[ethyl(methyl)carbamoyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-12(2)10(13)8-5-4-6-9(7-8)16(11,14)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZUWIRFSHMXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.